3-Iodo-1-propanol

Nucleophilic substitution Alkylation kinetics Leaving group ability

3-Iodo-1-propanol (CAS 627-32-7) is a bifunctional C3 building block containing both a terminal primary hydroxyl group and an iodo substituent, with the molecular formula C₃H₇IO and a molecular weight of 185.99 g/mol. As a member of the 3-halo-1-propanol series (which includes the chloro- and bromo- analogs), this compound serves as a versatile alkylating agent and synthetic intermediate.

Molecular Formula C3H7IO
Molecular Weight 185.99 g/mol
CAS No. 627-32-7
Cat. No. B1294970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-propanol
CAS627-32-7
Molecular FormulaC3H7IO
Molecular Weight185.99 g/mol
Structural Identifiers
SMILESC(CO)CI
InChIInChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2
InChIKeyCQVWOJSAGPFDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-propanol CAS 627-32-7: Halogenated Primary Alcohol Building Block for Organic Synthesis and PROTAC Development


3-Iodo-1-propanol (CAS 627-32-7) is a bifunctional C3 building block containing both a terminal primary hydroxyl group and an iodo substituent, with the molecular formula C₃H₇IO and a molecular weight of 185.99 g/mol . As a member of the 3-halo-1-propanol series (which includes the chloro- and bromo- analogs), this compound serves as a versatile alkylating agent and synthetic intermediate. The iodine atom confers distinct leaving group properties that differentiate it from its lighter halogen counterparts, with nucleophilic substitution reactivity following the established leaving group order I > Br > Cl > F [1]. This compound is commercially available at standard purity specifications of 97% (GC), stabilized with copper chips to prevent decomposition .

Why 3-Iodo-1-propanol CAS 627-32-7 Cannot Be Interchanged with 3-Chloro- or 3-Bromo-1-propanol Without Compromising Reaction Outcomes


Procurement decisions for halogenated C3 alcohol building blocks carry material consequences for reaction kinetics, stereochemical outcomes, and downstream purification efficiency. The 3-halo-1-propanol series exhibits starkly divergent physical properties—density values ranging from 1.131 g/mL (chloro) to 1.942 g/mL (iodo)—and fundamentally different leaving group reactivities that directly impact nucleophilic substitution rates . In stereoselective quaternization reactions, the choice of halogen in 3-halo-1-propanol reagents has been demonstrated to influence both reaction rate and cis/trans selectivity profiles [1]. Furthermore, the iodine-containing analog provides a direct entry point for heavy-atom labeling and halogen bonding applications that are inaccessible to its lighter halogen counterparts [2]. The quantitative evidence presented below establishes the specific performance characteristics that justify selecting 3-iodo-1-propanol over its chloro and bromo analogs.

3-Iodo-1-propanol CAS 627-32-7: Comparative Quantitative Evidence Against 3-Chloro- and 3-Bromo-1-propanol Analogs


Nucleophilic Substitution Reactivity: Iodo Leaving Group Demonstrates Fastest Kinetics Among 3-Halo-1-propanol Series

The leaving group ability of 3-iodo-1-propanol exceeds that of its bromo and chloro analogs, following the well-established reactivity order for alkyl halides: iodo-alkanes > bromo-alkanes > chloro-alkanes > fluoro-alkanes [1]. This order is governed by the relative stability of the halide leaving groups, with iodide (I⁻) exhibiting the highest stability as a free ion due to its large atomic radius and low basicity [1]. In nucleophilic substitution reactions (S_N2), primary iodoalkanes react faster than corresponding bromoalkanes and chloroalkanes under identical conditions of nucleophile and solvent [2]. This differential enables shorter reaction times or lower temperature operation when using the iodo analog, which is particularly advantageous for heat-sensitive substrates or time-constrained synthetic protocols.

Nucleophilic substitution Alkylation kinetics Leaving group ability

Density Differential: 3-Iodo-1-propanol (1.942 g/mL) Enables Physical Separation from Lighter Halogen Analogs

3-Iodo-1-propanol exhibits a density of 1.942 g/mL at 25°C, which is substantially higher than its bromo analog (1.537 g/mL) and more than 70% higher than the chloro analog (1.131 g/mL) [1]. This pronounced density differential creates a significant opportunity for physical separation in synthetic workflows. During aqueous workup procedures or biphasic reaction systems, 3-iodo-1-propanol predictably occupies the lower organic layer, whereas 3-chloro-1-propanol may partition less distinctly due to its density being closer to that of water (1.0 g/mL) and many common aqueous salt solutions. Additionally, the boiling point at reduced pressure (115°C at 38 mmHg) differs substantially from that of 3-bromo-1-propanol (145-148°C at atmospheric pressure), offering a complementary distillation-based separation pathway .

Physical property Purification Density separation

PROTAC Linker Functionality: 3-Iodo-1-propanol Designated as Validated PROTAC Connector for Targeted Protein Degradation

3-Iodo-1-propanol is explicitly classified and commercially positioned as a PROTAC (Proteolysis Targeting Chimera) linker building block . PROTAC technology utilizes bifunctional molecules that recruit E3 ubiquitin ligase to target proteins, inducing their ubiquitination and subsequent proteasomal degradation . The 3-iodo-1-propanol scaffold, with its C3 alkyl chain bearing terminal iodo and hydroxyl functionalities, provides orthogonal reactive handles for sequential conjugation: the hydroxyl group can be functionalized (e.g., esterification or etherification) to attach one ligand, while the iodo leaving group enables nucleophilic displacement to install the second ligand or to anchor to a solid support. In contrast, the 3-chloro-1-propanol and 3-bromo-1-propanol analogs are not prominently documented or commercially marketed for PROTAC linker applications, with their primary uses centered on pharmaceutical intermediate synthesis and solvent applications [1].

PROTAC linker Targeted protein degradation Chemical biology

Stereoselective Quaternization: 3-Iodo-1-propanol Achieves High Cis-Selectivity (94-100%) in Dibenzoquinolizine Alkaloid Synthesis

In the stereocontrolled synthesis of cis-dibenzoquinolizine derivatives, 3-iodo-1-propanol has been successfully employed as a quaternizing agent. The reaction of tetramethoxyquinolizine 9 with neat 3-iodo-1-propanol yielded the cis-dibenzo[a,h]quinolizinium propanol as a single stereoisomer [1]. The broader study demonstrated that quaternizations of dibenzoquinolizines with 3-halo-1-propanols proceed with high cis-selectivity ranging from 94-100% cis [1]. This stereochemical outcome is consistent with the N-methylation behavior observed in related alkaloid systems but contrasts with the trans-stereochemistry reported for dibenzo[a,h]quinolizine methiodide . The use of 3-iodo-1-propanol in this context is critical for accessing the cis-configured curare-like neuromuscular blocking agents of ultrashort duration, a class of compounds with defined pharmacological profiles.

Stereoselective synthesis Quaternary ammonium salts Curare-like agents

Halogen Bonding and Supramolecular Self-Assembly: Iodo-Substituted Propanol Exhibits Distinct Aggregation Behavior from Bromo and Chloro Analogs

A 2025 study in Journal of Molecular Liquids investigated the effects of halogen type (Cl, Br, I) on molecular dynamics and supramolecular organization in halogenated monoalcohols including 3-iodo-1-propanol, 3-bromo-1-propanol, and 3-chloro-1-propanol [1]. The research demonstrated that halogen type significantly affects relaxation processes and the ability to organize into supramolecular aggregates [1]. High-pressure dielectric measurements combined with molecular dynamics simulations revealed that halogen-halogen interactions contribute to enhanced local structural heterogeneity, with brominated systems showing the greatest tendency for halogen atom clustering and formation of larger, more branched hydrogen-bonded networks [1]. Under high pressure, 3-bromo-1-propanol tends to form cyclic structures, while 1-bromo-2-propanol and 1-chloro-2-propanol favor chain aggregation [2]. These findings establish that 3-iodo-1-propanol possesses a unique supramolecular aggregation fingerprint compared to its chloro and bromo counterparts, a property relevant to crystal engineering and halogen bond-directed self-assembly applications.

Halogen bonding Supramolecular chemistry Self-assembly Dielectric spectroscopy

Synthetic Accessibility via Finkelstein Reaction: 3-Iodo-1-propanol Prepared from 3-Chloro-1-propanol in 63% Isolated Yield

3-Iodo-1-propanol can be reliably synthesized from the more economical 3-chloro-1-propanol precursor via the Finkelstein halogen exchange reaction. In a documented preparative procedure, 100.0 g (1.06 moles) of 3-chloro-1-propanol was treated with sodium iodide (1.58 g, 1.06 moles) in acetone under reflux for 72 hours [1]. Following filtration to remove precipitated sodium chloride (53.8 g) and vacuum distillation (112-116°C at 29.5 in Hg), the product was obtained in 124 g yield, corresponding to 63% isolated yield [1]. Product identity was confirmed by ¹H and ¹³C NMR spectroscopy [1]. This synthetic route demonstrates that 3-iodo-1-propanol can be prepared on a >100 g scale using standard laboratory equipment, with the Finkelstein equilibrium driven to completion by precipitation of NaCl from the acetone medium [1][2].

Finkelstein reaction Halogen exchange Synthetic method

Optimal Research and Industrial Application Scenarios for 3-Iodo-1-propanol CAS 627-32-7 Based on Differentiated Evidence


PROTAC Linker Synthesis for Targeted Protein Degradation Drug Discovery

3-Iodo-1-propanol serves as a validated PROTAC linker building block for constructing bifunctional molecules that recruit E3 ubiquitin ligase to disease-relevant target proteins . The C3 alkyl chain with orthogonal hydroxyl and iodo functional handles enables sequential conjugation of two distinct ligands—one targeting the E3 ligase (e.g., VHL, CRBN) and the other binding the protein of interest (POI). The iodo group provides a reactive site for nucleophilic displacement to attach ligand A, while the hydroxyl group can be functionalized (via esterification or etherification) to attach ligand B, establishing the required linker geometry for effective ternary complex formation. This linker is documented in commercial catalogs specifically within PROTAC Linkers product categories , providing researchers with a characterized starting point that reduces method development overhead relative to custom linker design. The bromo and chloro analogs lack this established application precedent [1][2], making 3-iodo-1-propanol the preferred choice for PROTAC development workflows.

Stereoselective Synthesis of Cis-Dibenzoquinolizinium Quaternary Ammonium Alkaloids

3-Iodo-1-propanol is a critical reagent for the stereocontrolled quaternization of dibenzoquinolizine alkaloids to access cis-configured curare-like neuromuscular blocking agents of ultrashort duration . In this application, the reagent is used neat to achieve single-stereoisomer formation of the cis-dibenzo[a,h]quinolizinium propanol product . The broader class of 3-halo-1-propanols demonstrates 94-100% cis-selectivity in quaternization reactions with dibenzoquinolizine substrates , a stereochemical outcome essential for accessing the pharmacologically active cis isomer. This application scenario is particularly relevant for medicinal chemistry programs targeting neuromuscular junction modulation, where stereochemical purity directly correlates with biological activity and off-target risk profiles.

Halogen Bonding and Supramolecular Self-Assembly Studies in Materials Chemistry

The iodine atom in 3-iodo-1-propanol confers distinct halogen bonding and supramolecular aggregation properties relative to its chloro and bromo counterparts . As established in high-pressure dielectric spectroscopy and molecular dynamics simulation studies, halogen type significantly affects relaxation processes and the ability to organize into supramolecular aggregates . The iodo analog exhibits a unique aggregation fingerprint that differs from the cyclic structures formed by 3-bromo-1-propanol under high pressure and the chain aggregates favored by chloro-substituted analogs . This differential behavior makes 3-iodo-1-propanol a valuable model compound for investigating halogen bond-directed self-assembly, crystal engineering of functional materials, and the design of supramolecular architectures where halogen···halogen and halogen···heteroatom interactions govern material properties.

Alkylation Reactions Requiring Fast Nucleophilic Displacement Kinetics

In synthetic workflows where reaction rate and conversion efficiency are critical constraints—such as temperature-sensitive substrate functionalization, sequential one-pot transformations, or industrial process chemistry with time-economics considerations—3-iodo-1-propanol offers the fastest S_N2 reactivity among the 3-halo-1-propanol series . The iodo leaving group (I⁻) exhibits superior leaving ability compared to bromide (Br⁻) and chloride (Cl⁻), following the established reactivity order: iodo-alkanes > bromo-alkanes > chloro-alkanes . This kinetic advantage translates to shorter reaction times or the ability to conduct alkylations at lower temperatures, which is particularly valuable when alkylating base-sensitive, thermally labile, or easily oxidized nucleophiles. The higher density (1.942 g/mL vs 1.131-1.537 g/mL for analogs) additionally facilitates cleaner phase separation during aqueous workup [1], reducing product loss and improving isolated yields in preparative-scale reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.